

physical and chemical properties of 2-Amino-4-methyl-3-nitropyridine

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Compound of Interest

Compound Name: 2-Amino-4-methyl-3-nitropyridine

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An In-depth Technical Guide to 2-Amino-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological significance of **2-Amino-4-methyl-3-nitropyridine** (CAS No: 6635-86-5). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its metabolic pathway and synthetic workflow.

Introduction

2-Amino-4-methyl-3-nitropyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of amino, methyl, and nitro functional groups on the pyridine ring makes it a valuable intermediate in the production of various pharmaceuticals and agrochemicals. Notably, this compound has been utilized in the development of novel anti-inflammatory and anti-cancer therapies[1]. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group,

imparts distinct reactivity to the molecule, making it a subject of interest in medicinal chemistry for the design of targeted therapeutics.

Physical and Chemical Properties

2-Amino-4-methyl-3-nitropyridine is a yellow crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **2-Amino-4-methyl-3-nitropyridine**

Property	Value	Reference
IUPAC Name	4-methyl-3-nitro-2-pyridinamine	[2]
Synonyms	2-Amino-3-nitro-4-picoline	[2][3]
CAS Number	6635-86-5	[2][3]
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[2][3]
Molecular Weight	153.14 g/mol	[3]
Appearance	Yellow powder/crystal	[4]
Melting Point	136-140 °C	[3]
Solubility	Slightly soluble in water; soluble in organic solvents.	[5]
pKa	Data not available	

Synthesis and Purification

The synthesis of **2-Amino-4-methyl-3-nitropyridine** is most commonly achieved through the electrophilic nitration of 2-amino-4-methylpyridine. This reaction typically yields a mixture of isomers, including the 3-nitro and 5-nitro derivatives, necessitating careful control of reaction conditions and purification steps to isolate the desired 3-nitro isomer.

Experimental Protocol: Synthesis via Nitration

This protocol is adapted from established procedures for the nitration of aminopyridines.

Materials:

- 2-amino-4-methylpyridine
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Crushed Ice
- Sodium Hydroxide (NaOH) solution (40%)
- Ethanol (for recrystallization)
- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice bath
- Büchner funnel and filter paper

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.
- **Substrate Addition:** Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add the 2-amino-4-methylpyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C .
- **Nitration:** To the cooled mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. The rate of addition should be

controlled to keep the internal temperature below 10°C.

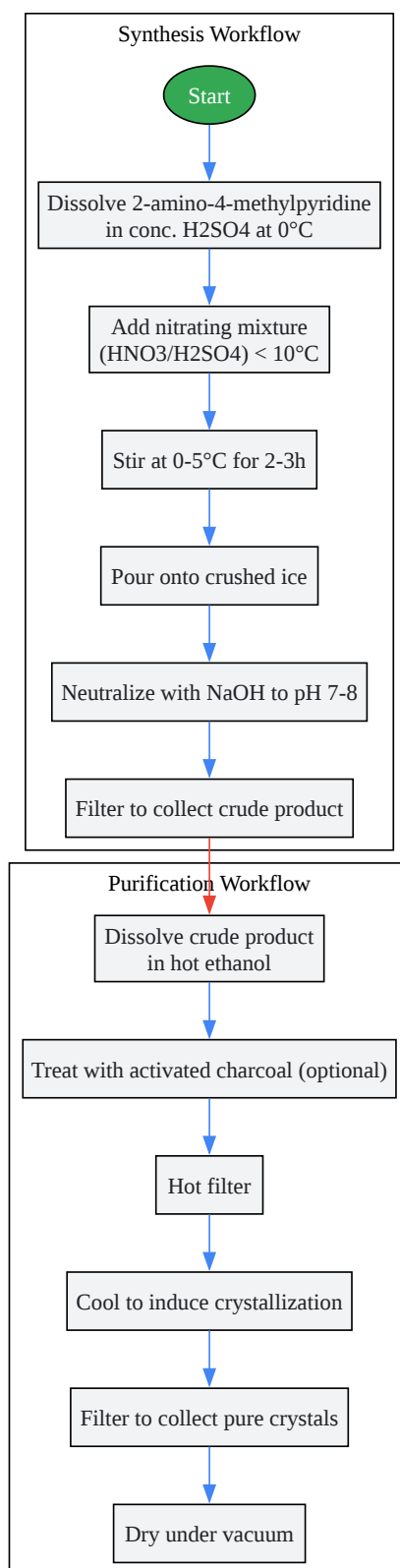
- **Reaction Monitoring:** After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
- **Neutralization:** Slowly neutralize the acidic solution with a 40% sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction. A yellow precipitate will form.
- **Isolation:** Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the solid thoroughly with cold water until the washings are neutral.
- **Drying:** Dry the product under vacuum.

Purification Protocol: Recrystallization

For higher purity, the crude **2-Amino-4-methyl-3-nitropyridine** can be recrystallized.

Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.
- Hot filter the solution to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the crystals under vacuum.



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Synthetic and Purification Workflow

Analytical Methods

Accurate characterization and purity assessment of **2-Amino-4-methyl-3-nitropyridine** are crucial for its application in research and development. The following are representative protocols for its analysis.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on methods for similar aromatic amines and may require optimization.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or Phosphoric acid (for mobile phase modification)

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The mobile phase should be filtered and degassed.
- **Standard Solution Preparation:** Prepare a stock solution of **2-Amino-4-methyl-3-nitropyridine** reference standard in the mobile phase or a suitable solvent like methanol at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve.
- **Sample Solution Preparation:** Accurately weigh and dissolve the sample in the same solvent as the standard to a similar concentration.

- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min
 - Injection volume: 10 μ L
 - Column temperature: 30 $^{\circ}$ C
 - UV detection: 254 nm
- Analysis: Inject the standard and sample solutions and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the analyte to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

- Deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$)
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent in an NMR tube.
- 1H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters might include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance of ^{13}C . A spectral width of 0-200 ppm is

typical.

- **Data Processing:** Process the acquired data (Fourier transformation, phase correction, and baseline correction) and integrate the peaks in the ^1H NMR spectrum. Chemical shifts should be referenced to TMS.

Expected Spectral Data: While specific, experimentally verified high-resolution NMR data is not readily available in public literature, theoretical calculations and data from similar compounds suggest the following approximate chemical shifts.

- ^1H NMR: Protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The methyl protons would appear as a singlet in the upfield region (δ 2.0-3.0 ppm), and the amino protons would appear as a broad singlet.
- ^{13}C NMR: The carbon atoms of the pyridine ring would have signals in the aromatic region (δ 110-160 ppm). The methyl carbon would appear upfield (δ 15-25 ppm).

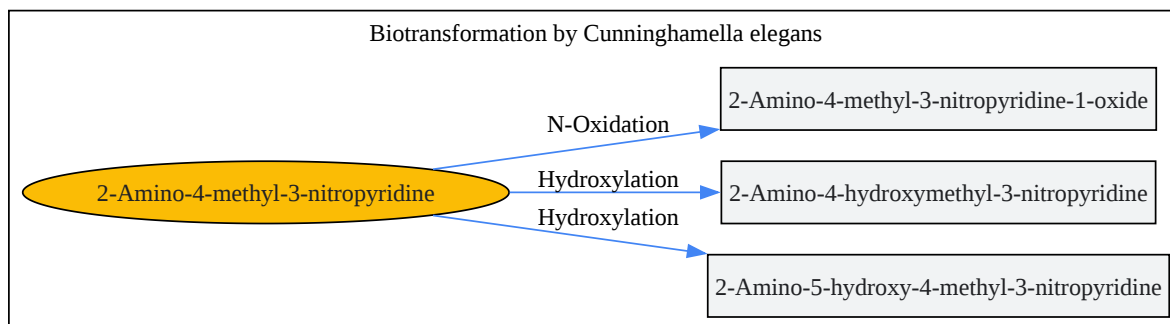
Biological Activity and Metabolism

2-Amino-4-methyl-3-nitropyridine is a key intermediate in the synthesis of various biologically active molecules[6]. While its direct and specific interaction with signaling pathways is an area of ongoing research, the parent compound, 2-amino-4-methylpyridine, is known to be a non-selective inhibitor of nitric oxide synthase (NOS). This suggests that derivatives of this scaffold may have potential in modulating inflammatory processes.

Biotransformation by *Cunninghamella elegans*

The filamentous fungus *Cunninghamella elegans* is a well-established microbial model for mammalian drug metabolism. Studies have shown that *C. elegans* metabolizes **2-Amino-4-methyl-3-nitropyridine** into several products through oxidation reactions[3]. This biotransformation provides insight into the potential metabolic fate of this compound in higher organisms.

The primary metabolic reactions observed are hydroxylation at the 5-position of the pyridine ring, hydroxylation of the 4-methyl group, and N-oxidation of the pyridine nitrogen.



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Metabolic Pathway of **2-Amino-4-methyl-3-nitropyridine**

Safety Information

2-Amino-4-methyl-3-nitropyridine should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[3].

- Hazard Statements: H315, H319, H335
- Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338
- Personal Protective Equipment: Safety glasses, gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Amino-4-methyl-3-nitropyridine is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The elucidation of its metabolic pathway by *Cunninghamella elegans* offers valuable insights for drug development professionals. Further

research into the specific biological targets and mechanisms of action of its derivatives will likely uncover new therapeutic opportunities.

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